molecular formula C23H21F3N2O3 B2641603 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate CAS No. 318237-85-3

3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate

Cat. No. B2641603
CAS RN: 318237-85-3
M. Wt: 430.427
InChI Key: QVGDQENDDPMAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C23H21F3N2O3 and its molecular weight is 430.427. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research demonstrates the synthesis and characterization of new pyrazole derivatives, showcasing their potential as antimicrobial agents. For example, Bhat et al. (2016) synthesized a new series of pyrazole compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as inhibitors of specific enzymes like the E. coli MurB enzyme (Bhat et al., 2016).

Catalysis and Synthesis Methodologies

The development of novel synthesis methodologies for heterocyclic compounds is another significant area of research. For instance, Katayama et al. (2016) explored an electrochemical reduction process in the presence of carbon dioxide to synthesize succinic acid derivatives, highlighting innovative approaches to carbon-carbon bond formation (Katayama et al., 2016).

Optical and Electronic Properties

Research into the optical and electronic properties of fluorinated poly(pyrazole) ligands, as conducted by Pedrini et al. (2020), points to the potential of such compounds in sensing applications. The study delves into the synthesis, crystal structure, and properties of fluorinated bis(pyrazoles), investigating their interaction with gases and solvents and their dielectric properties, which could be pertinent to the development of materials for electronic devices (Pedrini et al., 2020).

Antioxidant and Antidiabetic Potential

The exploration of the antioxidant and α-glucosidase inhibitory activities of Schiff bases tethered to triazole and pyrazole rings underscores the potential pharmaceutical applications of these compounds. Pillai et al. (2019) conducted such a study, revealing significant inhibitory potentials, which suggests these compounds could be explored further for their therapeutic benefits (Pillai et al., 2019).

properties

IUPAC Name

3-[1-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazol-4-yl]propyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3/c1-15-5-9-17(10-6-15)21(29)28-14-19(20(27-28)23(24,25)26)4-3-13-31-22(30)18-11-7-16(2)8-12-18/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGDQENDDPMAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)CCCOC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate

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